cefamandole
Description
Properties
CAS No. |
144125-09-7 |
|---|---|
Molecular Formula |
C6H7N3O |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(S*)]]- |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Modifications of Cefamandole
Retrosynthetic Analysis and Key Precursors for Cefamandole (B1668816) Synthesis
The synthesis of cefamandole originates from the foundational structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA). nih.gov This nucleus is the common starting material for many semi-synthetic cephalosporins. oncohemakey.com The retrosynthetic analysis of cefamandole reveals two primary precursors: the cephalosporin (B10832234) nucleus and the side chains that are attached at the C-7 and C-3 positions of the cephem core.
The key precursors for cefamandole synthesis are:
7-amino-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylic acid (7-TMCA) : This is the core nucleus specific to cefamandole, derived from 7-ACA. The modification at the C-3 position with a 1-methyl-5-mercapto-1,2,3,4-tetrazole group is a critical step. researchgate.netpatsnap.com
D-mandelic acid or its derivatives : The acyl side chain at the C-7 position is derived from D-mandelic acid. tandfonline.comresearchgate.net For practical synthesis, an activated form, such as D-(-)-O-formyl mandeloyl chloride, is often used for the acylation step. patsnap.com
The general synthetic approach involves the acylation of the amino group at the C-7 position of the 7-TMCA nucleus with the activated D-mandelic acid side chain. nih.govgoogle.com
Table 1: Key Precursors in Cefamandole Synthesis
| Precursor | Role in Synthesis |
|---|---|
| 7-aminocephalosporanic acid (7-ACA) | The fundamental starting nucleus for semi-synthetic cephalosporins. nih.govoncohemakey.com |
| 1-methyl-5-mercapto-1,2,3,4-tetrazole | Reagent for modifying the C-3 position of the 7-ACA nucleus to form 7-TMCA. patsnap.com |
| 7-TMCA | The specific cephalosporin nucleus used for the final acylation step in cefamandole synthesis. researchgate.net |
| D-mandelic acid | The source of the C-7 acyl side chain, crucial for the antibiotic's spectrum of activity. tandfonline.comresearchgate.net |
Novel Synthetic Methodologies and Improvements in Cefamandole Production
Research into the production of cefamandole has explored both enzymatic and chemical pathways, aiming to create more efficient and environmentally friendly processes compared to traditional methods.
Enzymatic synthesis presents a green alternative to conventional chemical methods. tandfonline.comtandfonline.com The primary enzyme investigated for this purpose is Penicillin G acylase (PGA). tandfonline.comnih.gov
Two main enzymatic strategies exist:
Kinetically Controlled Synthesis : This approach uses an activated side chain (an ester or amide) which is coupled to the cephalosporin nucleus (7-TMCA). tandfonline.comnih.gov While this method can achieve a high initial product concentration, the enzyme also catalyzes the hydrolysis of both the product (cefamandole) and the activated side chain, leading to a subsequent loss of yield. tandfonline.comresearchgate.net
Thermodynamically Controlled Synthesis : This is a direct coupling of the non-activated side chain (D-mandelic acid) to the nucleus. tandfonline.com This method is influenced by factors like pH and temperature, with studies showing an optimal pH of 4.25 for maximizing cefamandole concentration. researchgate.nettandfonline.com Although potentially more efficient in terms of raw materials, this process often requires an in-situ product removal step to be a viable alternative to current methods. tandfonline.comtandfonline.com
Significant research has focused on improving the catalytic properties of PGA through protein engineering. By using site-directed mutagenesis on PGA from Achromobacter xylosoxidans, researchers developed a triple mutant (αR141A/αF142I/βF24G) with a 4.2-fold improvement in catalytic efficiency for the acyl donor and a 25.5-times reduction in product hydrolysis. nih.gov This engineered enzyme achieved a cefamandole yield of 85% under optimized conditions. nih.gov Other studies have explored acylases from different microbial sources, such as Arthrobacter viscosus, which has shown higher synthetic performance than the PGA from E. coli in certain reactions. nih.gov
Traditional chemical synthesis remains a prevalent method for industrial production. The synthesis of cefamandole from 7-ACA is a well-established process. nih.gov A common pathway involves the reaction of 7-aminocephalosporanic acid with 5-mercapto-1-methyltetrazole, often catalyzed by a boron trifluoride acetonitrile (B52724) complex, to produce the cefamandole nucleus (referred to as cefditoren (B193786) nuclear parent in some patents). patsnap.com
This nucleus is then acylated. A widely used method is the "chloride method," which involves reacting the nucleus with an activated side chain, D-(-)-2-formyl-phenylacetyl chloride. google.com The process typically involves a silanization step to protect the carboxyl group of the nucleus, followed by the acylation reaction in an organic solvent. google.com Post-reaction, steps like hydrolysis and purification are performed to yield the final product. google.com Improvements in this process focus on using specific solvents like dichloromethane (B109758) to enhance the color grade and yield, thereby reducing the need for extensive purification with activated carbon and lowering production costs. patsnap.com
Enzymatic and Biocatalytic Synthesis Approaches for Cefamandole [8, 10, 11, 16]
Derivatization Strategies for Cefamandole Analogs
Modifications to the core cefamandole structure have been explored to create analogs, primarily prodrugs, with improved properties.
The most significant prodrug of cefamandole is cefamandole nafate, its formate (B1220265) ester. drugbank.com Cefamandole itself can be unstable in solid dosage forms, and the ester prodrug strategy enhances its chemical stability. ijrpr.com Cefamandole nafate is synthesized from cefamandole acid. patsnap.com
The synthesis of cefamandole nafate involves several steps:
Silylation : The cefamandole nucleus (7-TMCA) is treated with a silanizing agent to protect reactive groups. google.com
Acylation : The silylated intermediate is reacted with D-(-)-O-formyl mandeloyl chloride. patsnap.com
Hydrolysis : The protecting groups are removed. google.com
Salt Formation : The resulting formyl cefamandole acid is reacted with an organic acid salt, like sodium acetate (B1210297), to produce cefamandole nafate. patsnap.comgoogle.com
Research has also described the synthesis of other amino acid acyloxymethyl esters of cefamandole to explore potential for orally active prodrugs, although these specific analogs did not show significant oral efficacy in studies. nih.gov
Table 2: Research Findings on Cefamandole Synthesis
| Research Area | Key Finding | Reference |
|---|---|---|
| Enzymatic Synthesis | Thermodynamically controlled synthesis is optimal at pH 4.25, reaching a 22mM product concentration. | tandfonline.comresearchgate.nettandfonline.com |
| Enzyme Engineering | A triple mutant of Penicillin G Acylase (αR141A/αF142I/βF24G) achieved an 85% yield of cefamandole. | nih.gov |
| Chemical Synthesis | Use of dichloromethane as a solvent improves the color and yield of cefamandole acid, reducing production costs. | patsnap.com |
| Prodrug Synthesis | Six amino acid acyloxymethyl esters of cefamandole were synthesized but were not significantly more orally active than the parent drug. | nih.gov |
Modifications at the C3 and C7 Positions of Cefamandole
The biological properties of cephalosporins are heavily influenced by the chemical groups at the C-3 and C-7 positions of the cephem nucleus. oncohemakey.comnih.gov
C-7 Position : The acylamino side chain at C-7 is critical for the antibacterial spectrum. nih.gov In cefamandole, this is a D-mandelamido group, which results from the addition of a hydroxyl group at the α-carbon of the phenylacetyl side chain. oncohemakey.com This modification was instrumental in classifying cefamandole as a second-generation cephalosporin. oncohemakey.com The nature of this side chain, specifically the lack of an α-amino group, makes it suitable for direct enzymatic synthesis approaches. researchgate.net
C-3 Position : The substituent at the C-3 position influences the compound's pharmacokinetic profile and stability. Cefamandole features a 1-methyl-1H-tetrazol-5-yl)thiomethyl side chain. ebi.ac.uk This N-methylthiotetrazole (NMTT) group is a defining structural feature of cefamandole and a few other cephalosporins. ebi.ac.ukwikipedia.org The synthesis of "chimeric" cephalosporins has been explored, where the functional groups of cefamandole and cefazolin (B47455) are swapped at the C-3 or C-7 positions to study structure-activity relationships. researchgate.net
Stereochemical Aspects in Cefamandole Synthesis Research
The stereochemistry of cefamandole is a critical determinant of its antibacterial efficacy. The molecule possesses several chiral centers, and its biological activity is highly dependent on the specific three-dimensional arrangement of its atoms. numberanalytics.com The core bicyclic structure of cephalosporins, including cefamandole, has asymmetric centers at C-6 and C-7. sci-hub.se For cephalosporins, the cis-configuration of the substituents at the C-6 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus is essential for antibacterial activity. researchgate.net
The chemical name for cefamandole, (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, specifies the required stereoisomer. nih.govnih.gov This highlights two crucial stereochemical features: the (6R,7R) configuration of the cephem nucleus and the (R)-configuration of the mandelamido side chain attached at the C-7 position.
The significance of stereochemistry extends to its influence on the drug's interaction with biological systems, including target binding, metabolic pathways, and cellular uptake. nih.gov In the case of β-lactam antibiotics, stereochemistry can affect transport systems, leading to stereospecific uptake. nih.gov Research on other cephalosporins, such as cephalexin (B21000), has demonstrated that while a particular stereoisomer might be preferred by intestinal transporters, the opposite stereoisomer is often the one with potent antibacterial activity, underscoring the absolute necessity of correct stereochemistry for the drug's function. asm.org
A significant challenge in the synthesis of cefamandole is the control and separation of diastereomers. During the synthesis process, an epimer known as dextrorotatory cefamandole can be formed. google.com This epimer has a molecular formula identical to the active cefamandole but differs in its optical activity, making its separation from the final product particularly challenging. google.com The development of stereocontrolled synthetic methods is therefore a key area of research to ensure the production of the specific, biologically active stereoisomer of cefamandole. capes.gov.br
The substituents at both the C-7 and C-3 positions are pivotal for the antimicrobial profile of cephalosporins. nih.gov The C-7 acylamino side chain, in particular, plays a significant role in determining the spectrum and potency of antibacterial activity. acs.org In cefamandole, this side chain is derived from D-mandelic acid, which has the (R)-configuration. nih.govresearchgate.net The precise orientation of this side chain is critical for binding to penicillin-binding proteins (PBPs) in bacteria, which is the mechanism of action for β-lactam antibiotics. nih.gov Any deviation from the required (R)-configuration in the side chain or the (6R, 7R) configuration in the nucleus can lead to a significant loss of antibacterial potency. researchgate.netasm.org
Molecular and Biochemical Mechanisms of Action of Cefamandole
Interactions with Penicillin-Binding Proteins (PBPs)
The fundamental mechanism of action for all β-lactam antibiotics, including cefamandole (B1668816), involves the inhibition of PBPs. drugbank.comunict.it These proteins are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. patsnap.comtoku-e.com By binding to PBPs, cefamandole blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. patsnap.com This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. patsnap.comtoku-e.com
The efficacy of cefamandole against different bacterial species is related to its binding affinity for various PBP isoforms. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), which is characterized by the production of the low-affinity PBP2a, cefamandole has demonstrated a significantly higher affinity for PBP2a compared to methicillin (B1676495). unil.ch This suggests that while penicillinase production can still pose a challenge, the intrinsic ability of cefamandole to bind to this resistant PBP isoform is a key aspect of its activity. unil.ch
The interaction between a β-lactam antibiotic and a PBP is a dynamic process involving acylation and deacylation. oup.com The inhibitory potency is often described by the concentration of the antibiotic required to inhibit 50% of the PBP molecules (IC50). oup.com While specific kinetic data for cefamandole binding to a wide range of PBP isoforms is not extensively detailed in the provided results, the general principle holds that higher affinity and a favorable kinetic profile contribute to greater antibacterial efficacy. oup.comasm.org
Table 1: Cefamandole Binding to Penicillin-Binding Proteins (PBPs)
| Target Protein | Bacterial Species | Key Finding |
| Penicillin-Binding Protein 2a (PBP2a) | Staphylococcus aureus (MRSA) | Cefamandole exhibits a greater binding affinity for PBP2a compared to methicillin. unil.ch |
| Penicillin-Binding Proteins (general) | Various Bacteria | Cefamandole binds to and inhibits PBPs, disrupting cell wall synthesis. drugbank.comunict.it |
X-ray crystallography has been instrumental in visualizing the interactions between cefamandole and bacterial enzymes at an atomic level. nih.govhilarispublisher.com Studies involving mutant forms of the Mycobacterium tuberculosis β-lactamase (BlaC), an enzyme with structural similarities to PBPs, have provided detailed insights into the binding of cefamandole. nih.gov
In these studies, the crystal structure of a Michaelis-complex of cefamandole with a K73A mutant of BlaC was determined at a resolution of 1.2 Å. nih.gov This structure revealed the initial, non-covalent interactions that position the antibiotic in the active site. nih.gov Key interactions include hydrogen bonds between the carboxylate group of cefamandole and the side chains of Ser142, Thr253, and Thr251. nih.gov Additionally, a hydrogen bond between the backbone amide of Thr253 and the β-lactam carbonyl oxygen helps to stabilize the complex. nih.gov
Furthermore, the structure of the covalent acyl-intermediate of cefamandole bound to an E166A mutant of BlaC was determined at 2.0 Å resolution. nih.gov This provided a snapshot of the enzyme after the β-lactam ring has been opened, a crucial step in the inhibitory process. nih.gov
Molecular dynamics (MD) simulations complement these static crystallographic images by providing insights into the dynamic behavior of the cefamandole-PBP complex. biorxiv.orgnih.gov These simulations can help to understand the conformational changes that occur upon ligand binding and the stability of the interactions over time. nih.govirbbarcelona.org While specific MD simulation studies focused solely on cefamandole-PBP complexes were not identified in the search results, the methodology is widely used to study the interactions of β-lactams with their targets. biorxiv.orgnih.gov
Binding Affinities and Kinetics of Cefamandole to Specific PBP Isoforms [1, 3, 4, 7]
Inhibition of Bacterial Cell Wall Biosynthesis by Cefamandole
The primary consequence of cefamandole's interaction with PBPs is the inhibition of bacterial cell wall biosynthesis. patsnap.comnih.gov The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of sugars and amino acids. patsnap.com PBPs catalyze the transpeptidation reaction, which creates cross-links between the peptide chains of the peptidoglycan, forming a strong, mesh-like structure. patsnap.comtoku-e.com
Cefamandole, by acting as a substrate analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, acylates the active site serine of the PBP. nih.govnih.gov This forms a stable, covalent acyl-enzyme complex that is slow to hydrolyze, effectively inactivating the enzyme. oup.com The prevention of peptidoglycan cross-linking weakens the cell wall, leading to the loss of structural integrity. patsnap.comtoku-e.com Consequently, the bacterial cell cannot withstand its internal osmotic pressure, resulting in cell lysis and death. patsnap.comunict.it This bactericidal action is the hallmark of cefamandole's therapeutic effect. drugbank.com
Enzymatic Hydrolysis of Cefamandole by β-Lactamases
A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. patsnap.comnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. wikipedia.orgmdpi.com Cefamandole, like other cephalosporins, is susceptible to hydrolysis by certain classes of β-lactamases. patsnap.comasm.org
The susceptibility of cefamandole to different β-lactamases varies. While it shows some resistance to hydrolysis by certain β-lactamases, particularly when compared to first-generation cephalosporins, it can be degraded by others. asm.orgpatsnap.com For example, cefamandole is hydrolyzed by the chromosomally mediated β-lactamase of Enterobacter cloacae. asm.org
Kinetic studies provide quantitative measures of this hydrolysis. The Michaelis constant (Km) reflects the affinity of the enzyme for the substrate, while the maximum velocity (Vmax) indicates the maximum rate of hydrolysis. asm.org For the E. cloacae β-lactamase, cefamandole has a very low Km, indicating high affinity, but also a very low Vmax compared to a substrate like cefazolin (B47455). asm.org However, at physiologically relevant low concentrations, the hydrolysis rate can still be significant enough to contribute to resistance. asm.org
Studies on the Mycobacterium tuberculosis β-lactamase (BlaC) have also characterized the hydrolysis of cefamandole. Mutational analysis has been used to trap and study the acylation and deacylation steps, providing insights into the catalytic mechanism. nih.govnih.gov
Table 2: Kinetic Parameters of Cefamandole Hydrolysis by β-Lactamase
| Enzyme | Bacterial Source | Km (µM) | Relative Vmax (%) |
| β-lactamase | Enterobacter cloacae 55M | ~0.125 | <0.01 (compared to cefazolin) |
Note: The Vmax is significantly lower than for cefazolin, but the high affinity (low Km) allows for effective hydrolysis at low drug concentrations. asm.org
The structural features of both cefamandole and the β-lactamase active site determine the efficiency of hydrolysis. X-ray crystallography of cefamandole in complex with the M. tuberculosis β-lactamase (BlaC) has provided a detailed picture of the interactions that lead to its degradation. nih.gov
The structure of the Michaelis-complex shows how cefamandole fits into the active site before the β-lactam ring is cleaved. nih.gov The orientation of the β-lactam ring relative to the catalytic serine residue (Ser70) and the "oxyanion hole" (formed by the backbone amides of Ser70 and Thr253) is critical for the acylation step. nih.gov
Kinetic Parameters of Cefamandole Hydrolysis by Different β-Lactamase Classes
Molecular Docking and Computational Studies of Cefamandole Interactions
Computational methods, particularly molecular docking and simulation, have been instrumental in elucidating the binding mechanisms of cefamandole with its target proteins at the molecular level. These in silico studies provide valuable insights into the binding affinities and specific interactions that govern the inhibitory action of this antibiotic.
Detailed research findings from computational analyses have highlighted the interactions between cefamandole and key bacterial proteins. One significant study focused on the binding of cefamandole to essential proteins in Borrelia burgdorferi, the causative agent of Lyme disease. nih.gov This research utilized in silico analysis to investigate the interaction of cefamandole and other cephalosporins with the SecA subunit of penicillin-binding protein (PBP) and the Outer surface protein E (OspE). nih.govdovepress.com
The molecular docking studies revealed that cefamandole exhibits a strong binding affinity for the SecA subunit PBP of B. burgdorferi. nih.gov The calculated binding affinity, represented as a docking score, for cefamandole was -8.4 kcal/mol, indicating a favorable and stable interaction. nih.gov This binding affinity was the highest among the four cephalosporins tested in the study, suggesting a potent inhibitory potential against this crucial bacterial enzyme. nih.gov The average binding affinity for the PBP was notably higher than for other proteins in Borrelia, underscoring the PBP as a primary target. nih.gov
While the specific amino acid interactions for cefamandole were not detailed in this particular study, the research did provide insights into the binding mode of a related cephalosporin (B10832234), cefoxitin (B1668866), with the same PBP target. Cefoxitin, which also showed a strong binding affinity, was found to form a significant hydrogen bond with the amino acid residue Arg138 of the PBP. nih.govresearchgate.net Additionally, its interaction was stabilized by numerous Van der Waals forces, as well as Pi-Stacking and Alkyl-type interactions. nih.gov Given the structural similarities between cephalosporins, it is plausible that cefamandole engages in a similar pattern of interactions within the active site of the PBP.
Further computational studies have explored the interaction of cefamandole with transport proteins, which can influence its effective concentration within bacterial cells. For instance, computer simulations of ligand binding to the AcrB multidrug efflux pump in Escherichia coli have included cefamandole as a substrate. frontiersin.org These simulations help in understanding the dynamics of how cefamandole is recognized and extruded from the bacterial cell, a key mechanism of antibiotic resistance.
The table below summarizes the binding affinities of cefamandole and other cephalosporins with the SecA subunit PBP of B. burgdorferi as determined by in silico analysis. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| Cefamandole | SecA subunit PBP | -8.4 |
| Cefuroxime | SecA subunit PBP | -8.2 |
| Cefapirin | SecA subunit PBP | -7.9 |
| Cefoxitin | SecA subunit PBP | -7.2 |
Pre Clinical Pharmacological Investigations of Cefamandole
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in In Vitro and Animal Models
The ADME properties of cefamandole (B1668816) have been explored through a series of in vitro and animal model studies to understand its journey through the body.
In Vitro Permeability and Transport Studies of Cefamandole
In vitro studies have been instrumental in elucidating the mechanisms by which cefamandole crosses biological membranes. Research has shown that cefamandole is a substrate for certain transport proteins. Specifically, studies using membrane vesicles from Sf9 cells transfected with breast cancer resistance protein (Bcrp) have demonstrated that cefamandole is a substrate for this transporter. researchgate.netwalshmedicalmedia.com This suggests that Bcrp-mediated transport may play a role in the disposition of cefamandole. researchgate.net Further research has indicated that cefamandole interacts with the peptide transporter PEPT2 with medium affinity. acs.org
Hepatic and Renal Metabolism of Cefamandole in Non-Human Systems
Investigations into the metabolic fate of cefamandole in animal models reveal that the drug is relatively stable and undergoes limited biotransformation. In both rats and dogs, cefamandole is largely resistant to metabolic degradation. nih.gov The majority of the administered dose is eliminated as the unchanged, active antibiotic, primarily through renal excretion. nih.govnih.gov While a minor degree of metabolism has been observed in rats, it is not a significant pathway for elimination. nih.govnih.gov Studies in rats have also examined the effect of cefamandole on hepatic vitamin K metabolism, noting an inhibition of vitamin K epoxide reductase. nih.gov This effect was observed regardless of whether the bile duct was diverted, suggesting that biliary secretion of the intact antibiotic may not be a prerequisite for this metabolic interaction. nih.gov
Distribution of Cefamandole in Animal Tissues (e.g., osseous tissue, interstitial fluid)
Cefamandole demonstrates the ability to distribute into various body tissues and fluids, a key characteristic for an effective antibiotic. Studies in canine models have shown that cefamandole effectively penetrates osseous (bone) tissue. psu.edunih.govnih.gov It readily traverses osseous capillary membranes and distributes into the plasma and interstitial fluid spaces of cortical bone. psu.edunih.govnih.gov There is a direct correlation between the concentrations of cefamandole in the interstitial fluid of bone and simultaneous serum levels, particularly at steady-state equilibrium. psu.edunih.gov This suggests that serum concentrations can be a reliable indicator of the drug's presence at the site of a potential bone infection. psu.edunih.gov Cephalosporins, as a class, are known to distribute into most body fluids and tissues, including the kidneys, lungs, joints, and soft tissues, although their volume of distribution generally suggests primary confinement to the extracellular fluid. msdvetmanual.com
Pharmacokinetic (PK) Modeling in In Vivo Animal Models
Pharmacokinetic modeling in animal models has been essential for quantifying the absorption, distribution, metabolism, and excretion of cefamandole. These models provide a mathematical framework to understand the time course of the drug in the body. itmedicalteam.plitmedicalteam.pl
Cefamandole PK Parameters in Various Animal Species (e.g., rabbits)
Pharmacokinetic studies in rabbits have provided detailed parameters for cefamandole. Following intravenous administration in rabbits with normal renal function, the drug's plasma concentration decreases over time. nih.gov In a study of experimental meningitis in rabbits, the penetration of cefamandole into the cerebrospinal fluid (CSF) was found to increase after 24 hours of infection. asm.org However, even with inflamed meninges, achieving CSF concentrations that exceed the inhibitory levels for common pathogens like Haemophilus influenzae required high doses. asm.org Notably, serum concentrations of cefamandole were observed to be lower in rabbits with meningitis compared to healthy rabbits receiving the same dose. asm.org
| Parameter | Normal Renal Function | Severe Renal Impairment |
| t 1/2 α (h) | Increased | |
| t 1/2 β (h) | Increased | |
| (AUC)∞ 0 | Increased | |
| α | Decreased | |
| β | Decreased | |
| K12 | Decreased | |
| K21 | Decreased | |
| K13 | Decreased | |
| Vc | Decreased | |
| Vp | Decreased | |
| KB (h-1) | 0.57 | 0.26 |
Table 1: Changes in Cefamandole Pharmacokinetic Parameters in Rabbits with Renal Impairment Compared to Normal Renal Function. This table is based on data from a study where renal impairment was experimentally induced. nih.gov
Influence of Physiological States (e.g., renal impairment) on Cefamandole PK in Animal Models
The physiological state of the animal, particularly renal function, significantly influences the pharmacokinetics of cefamandole. In rabbits with experimentally induced renal impairment, the elimination of cefamandole is markedly slower. nih.gov This leads to a significant increase in the elimination half-life (t 1/2 β) and the area under the plasma concentration-time curve (AUC). nih.gov As the degree of renal impairment increases, biliary excretion of cefamandole becomes a more prominent route of elimination. nih.govjst.go.jp A linear relationship has been observed between the percentage of the drug excreted in bile and serum creatinine (B1669602) levels. nih.gov The biliary excretion constant (KB) decreases as renal function declines. nih.gov These findings highlight the critical role of the kidneys in clearing cefamandole and the compensatory role of biliary excretion in the presence of renal dysfunction. nih.govjst.go.jp
Protein Binding Studies of Cefamandole in Biological Matrices (e.g., plasma, serum from research models)
The extent to which a drug binds to proteins in plasma is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is generally considered to be pharmacologically active and available for distribution and elimination. Pre-clinical studies have been conducted to characterize the protein binding of cefamandole in biological matrices from various animal models.
In a study utilizing pooled rat serum, the protein binding of cefamandole was determined to be 42%. patsnap.com This investigation compared cefamandole to other cephalosporins, namely cefoxitin (B1668866) and cephazolin, which showed protein binding percentages of 37.5% and 78%, respectively. patsnap.com The experiments were conducted with initial drug concentrations of 20, 50, and 100 mg/l. patsnap.com Another study involving rabbits utilized an ultrafiltration method with pooled rabbit serum at a cefamandole concentration of 20 µg/ml to assess protein binding. nih.gov
These in vitro studies are fundamental in pre-clinical development, as significant differences in protein binding can be observed across species. hpra.ie For instance, albumin concentrations and the structure of binding sites on albumin can vary between rodents and humans, which can influence the degree of drug binding. hpra.ie Therefore, data from animal models provide an initial understanding of the compound's disposition, which is essential for extrapolating potential pharmacokinetic behavior in humans. hpra.ie The unbound fraction of a drug is what is available to exert its therapeutic effect, and understanding this parameter is crucial for the design of further in vitro and in vivo studies. semanticscholar.org
The following table summarizes the findings from protein binding studies of cefamandole in different biological matrices from research models.
| Cefamandole Protein Binding in Pre-clinical Models | |
| Species | Biological Matrix |
| Rat | Pooled Serum |
| Rabbit | Pooled Serum |
Data from studies comparing multiple cephalosporins.
Cefamandole Interactions with Other Xenobiotics at the Molecular and Biochemical Levels (e.g., enzyme inhibition/induction in vitro)
The interaction of cefamandole with various enzymes has been a subject of in vitro investigation to understand its potential for drug-drug interactions and to elucidate the mechanisms behind certain adverse effects observed in vivo.
A significant interaction identified in pre-clinical studies is the inhibition of aldehyde dehydrogenase (ALDH) by cefamandole. hpra.iesemanticscholar.orgrxlist.com An in vitro study investigating the effects of several cephem antibiotics on rat liver mitochondrial aldehyde dehydrogenases found that cefamandole inhibited the low-K_m ALDH activity. semanticscholar.org At a concentration of 5 mM, cefamandole, along with cefmetazole (B193816) and cefotiam, produced an inhibition of 17-30%. semanticscholar.org This inhibitory effect is noteworthy as it is the mechanism responsible for the disulfiram-like reaction that can occur when alcohol is consumed concurrently with cefamandole administration, leading to the accumulation of acetaldehyde. hpra.iesemanticscholar.orgrxlist.com The study demonstrated that the inhibitory potency of cefamandole on this enzyme was comparable to that of cefmetazole and cefotiam. semanticscholar.org
In addition to host enzymes, the interaction of cefamandole with bacterial enzymes, specifically β-lactamases, is a key aspect of its antibacterial profile. While cefamandole is resistant to degradation by some β-lactamases produced by certain bacteria, some Enterobacteriaceae can produce β-lactamases that are highly active against it. rxlist.comasm.org It has also been observed that other xenobiotics, such as cefoxitin, can induce the production of these β-lactamases, which represents an indirect interaction at the biochemical level that can influence cefamandole's efficacy. asm.org
The table below details the in vitro enzyme inhibition findings for cefamandole.
| In Vitro Enzyme Inhibition by Cefamandole | |
| Enzyme | Source |
| Aldehyde Dehydrogenase (low-K_m) | Rat Liver Mitochondria |
Microbiological Research and Resistance Mechanisms Associated with Cefamandole
In Vitro Antimicrobial Spectrum of Cefamandole (B1668816) Against Bacterial Pathogens
In vitro studies have demonstrated that cefamandole possesses a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria drugbank.comnih.gov. It is generally formulated as the formate (B1220265) ester prodrug, cefamandole nafate, which is hydrolyzed in the body to the active compound, cefamandole nih.govpatsnap.com. The bactericidal action of cefamandole stems from its inhibition of bacterial cell wall synthesis drugbank.comnih.gov.
Cefamandole has shown significant activity against many bacterial pathogens. Gram-positive cocci, with the notable exception of Streptococcus faecalis, have been found to be highly susceptible to cefamandole nih.govoup.com. This includes susceptibility even among penicillin G-resistant strains of Staphylococcus aureus nih.govoup.com. Against Gram-negative bacteria, cefamandole demonstrates enhanced activity compared to first-generation cephalosporins, attributed partly to its improved ability to penetrate the outer membrane of these organisms patsnap.com. Strains of Haemophilus influenzae have shown high susceptibility to cefamandole nih.govoup.comwho.int. Many strains of Escherichia coli, Klebsiella species, and Proteus species are inhibited by relatively low concentrations of the drug nih.govoup.com. Salmonella typhi, including strains resistant to ampicillin (B1664943) and chloramphenicol, have also been found susceptible to low concentrations of cefamandole oup.com. However, strains of Pseudomonas species have typically been reported as resistant to cefamandole nih.govoup.com.
Minimum Inhibitory Concentration (MIC) Determinations against Diverse Bacterial Isolates
Minimum Inhibitory Concentration (MIC) determinations are a standard in vitro method used to assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism ucla.edu. Studies utilizing techniques such as agar (B569324) dilution have been employed to determine the MICs of cefamandole against a wide range of clinical isolates nih.gov.
Research involving a large number of clinical isolates (e.g., 1881 isolates representing 18 genera) tested against cefamandole and cephalothin (B1668815) showed that cefamandole generally exhibited greater activity against most bacterial pathogens nih.gov. While the majority of strains tested were susceptible to both drugs (MICs ≤ 8 µg/mL), cefamandole demonstrated superior activity against organisms such as Enterobacter spp. and indole-positive Proteus spp., which were susceptible to cefamandole but resistant to cephalothin nih.gov. Enterococci, Serratia spp., and Acinetobacter spp. were found to be resistant to both cefamandole and cephalothin nih.gov. Staphylococcus aureus was more susceptible to cephalothin, and both cephalosporins showed limited activity against methicillin-resistant strains of S. aureus nih.gov.
Increasing inoculum size has been observed to lead to increased resistance in susceptible bacteria nih.govoup.com.
Representative MIC values for cefamandole against certain bacteria have been reported, such as Escherichia coli (0.08 µg/mL – 100 µg/mL) and Klebsiella pneumoniae (0.8 µg/mL – 12.5 µg/mL) toku-e.com. Susceptibility breakpoints for cefamandole have been established; for instance, a bacterial isolate may be considered susceptible if the MIC value is not more than 16 mcg/mL, while organisms are considered resistant if the MIC is greater than 32 mcg/mL .
An interactive table summarizing representative MIC data for cefamandole against selected bacterial species is presented below:
| Bacterial Species | MIC Range (µg/mL) | Susceptibility Interpretation (Example Breakpoints) | Source |
| Escherichia coli | 0.08 – 100 | Susceptible ≤ 16, Resistant > 32 | toku-e.com |
| Klebsiella pneumoniae | 0.8 – 12.5 | Susceptible ≤ 16, Resistant > 32 | toku-e.com |
| Staphylococcus aureus | Varied | Susceptible ≤ 16, Resistant > 32 | nih.gov |
| Haemophilus influenzae | Low | Susceptible ≤ 16, Resistant > 32 | nih.govoup.comwho.int |
| Enterobacter spp. | Varied | Susceptible ≤ 16, Resistant > 32 | nih.gov |
| Indole-positive Proteus spp. | Varied | Susceptible ≤ 16, Resistant > 32 | nih.gov |
| Enterococci | Resistant | Resistant > 32 | nih.gov |
| Serratia spp. | Resistant | Resistant > 32 | nih.gov |
| Acinetobacter spp. | Resistant | Resistant > 32 | nih.gov |
| Pseudomonas spp. | Resistant | Resistant > 32 | nih.govoup.com |
Note: Susceptibility breakpoints may vary depending on the specific guidelines and testing methodologies used.
Bactericidal Activity and Time-Kill Kinetics of Cefamandole in In Vitro Models
Bactericidal activity refers to the ability of an antimicrobial agent to kill bacteria, as opposed to merely inhibiting their growth (bacteriostatic activity) ucla.edu. Time-kill kinetics studies are in vitro experiments that measure the rate and extent of bacterial killing over time at different concentrations of an antibiotic researchgate.netmdpi.com. These studies provide valuable information about the dynamic interaction between the antibiotic and the bacterial population researchgate.net.
The bactericidal action of cefamandole is primarily due to its inhibition of bacterial cell wall synthesis drugbank.comnih.gov. For Gram-positive cocci, the minimal bactericidal concentrations (MBCs) of cefamandole have been reported to approximate their MICs nih.govoup.com.
Time-kill kinetic studies have been used to evaluate the bactericidal activity of cefamandole, often in comparison with other antimicrobial agents nih.gov. These studies typically involve exposing a standardized bacterial inoculum to various concentrations of the antibiotic over a defined period and quantifying the number of viable bacteria at different time points mdpi.comoup.com. Results are often plotted as the logarithm of colony-forming units per milliliter (log₁₀ CFU/mL) versus time mdpi.com.
Research comparing the bactericidal activity of cefamandole with other agents against staphylococci using kill-kinetic methods demonstrated that at concentrations four times the MIC (4x MIC), cefamandole exhibited rapid bactericidal activity against methicillin-susceptible and -resistant Staphylococcus aureus and Staphylococcus epidermidis nih.gov. Another study investigating the in vitro bactericidal activity of cefamandole in combination with glycopeptides against methicillin-resistant Staphylococcus aureus utilized killing curves to assess the synergistic effects oup.com. Synergic killing was observed with the cefamandole-vancomycin combination, although higher cefamandole concentrations were sometimes required compared to cefpirome-vancomycin combinations for similar effects oup.com.
Time-kill kinetics studies are essential for understanding the time-dependent killing characteristics of beta-lactam antibiotics like cefamandole, where the duration of time that the antibiotic concentration remains above the MIC (T>MIC) is often the most predictive pharmacodynamic parameter for clinical outcome ucla.edu.
Mechanisms of Bacterial Resistance to Cefamandole
Bacterial resistance to β-lactam antibiotics, including cefamandole, can arise through several mechanisms. These mechanisms often involve modifications to the bacterial targets of the antibiotic, enzymatic degradation of the drug, or active efflux of the antibiotic from the bacterial cell patsnap.commicrobiologyresearch.org.
Production of β-Lactamases Degrading Cefamandole
The production of β-lactamase enzymes is a primary mechanism of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the crucial β-lactam ring structure of the antibiotic, rendering it inactive patsnap.comresearchgate.net.
Cefamandole's stability against various β-lactamases has been investigated. While cefamandole is a second-generation cephalosporin (B10832234) and generally more stable to some β-lactamases than first-generation agents, its susceptibility to hydrolysis by specific β-lactamases can contribute to resistance oup.comnih.gov. For instance, while cefamandole has shown stability against the β-lactamases produced by Enterobacter and some other members of the Enterobacteriaceae, resistance can still occur oup.com. Studies have indicated that cefamandole can be slowly degraded by penicillinase in vitro nih.govunil.ch. The clinical implication of this was demonstrated in experimental endocarditis models, where cefamandole treatment failed against penicillinase-producing Staphylococcus aureus isolates, suggesting that penicillinase produced at the site of infection can hydrolyze the drug nih.govunil.ch. The efficacy of cefamandole was restored in these models when combined with a β-lactamase inhibitor like sulbactam (B1307) nih.govunil.ch.
The presence of an N-methylthiotetrazole (NMTT) side chain in the chemical structure of cefamandole is relevant, as the breakdown of the antibiotic can release free NMTT newdrugapprovals.org.
Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cefamandole Binding
Penicillin-Binding Proteins (PBPs) are bacterial enzymes that are the primary targets of β-lactam antibiotics. These proteins are crucial for the synthesis of the bacterial cell wall peptidoglycan nih.govpatsnap.comtoku-e.com. β-lactam antibiotics, including cefamandole, exert their bactericidal effect by binding to and inhibiting the transpeptidase activity of PBPs, thereby disrupting cell wall synthesis nih.govpatsnap.comtoku-e.com.
Alterations in the structure or expression of PBPs can lead to reduced binding affinity of the antibiotic to its target, resulting in decreased antibacterial activity and resistance patsnap.com. Methicillin-resistant Staphylococcus aureus (MRSA), for example, produces a modified PBP, PBP 2A (or PBP2'), which has a low affinity for most β-lactam antibiotics, conferring broad-spectrum resistance to this class of drugs nih.govunil.ch. Research has explored the affinity of cefamandole for PBP 2A. One study found that cefamandole had a significantly greater affinity for PBP 2A than methicillin (B1676495) nih.govunil.ch. However, despite this in vitro affinity, clinical efficacy against MRSA can be limited due to other resistance mechanisms, such as β-lactamase production nih.govunil.ch. Studies on cefamandole have been used to investigate the expression of penicillin-binding proteins on bacterial cell walls and mechanisms of antibiotic resistance toku-e.com.
Efflux Pump Systems Contributing to Cefamandole Resistance
Bacterial efflux pumps are transmembrane protein systems that actively transport various substrates, including antibiotics, out of the bacterial cell microbiologyresearch.orgresearchgate.net. Overexpression or acquisition of efflux pumps can reduce the intracellular concentration of an antibiotic to sub-inhibitory levels, thereby contributing to resistance patsnap.commicrobiologyresearch.orgresearchgate.net. This is considered a multidrug resistance (MDR) mechanism as efflux pumps can often transport a wide range of structurally unrelated compounds microbiologyresearch.orgresearchgate.net.
Efflux pump systems can play a role in bacterial resistance to cefamandole patsnap.com. While the specific efflux pumps involved in cefamandole resistance can vary depending on the bacterial species, research has identified certain systems that can transport cephalosporins. For instance, in Escherichia coli, the BaeR two-component system has been shown to confer low-level resistance to several β-lactam antibiotics, including cefamandole, by upregulating efflux pumps mdpi.com. The resistance-nodulation-division (RND) family of efflux pumps is particularly important in Gram-negative bacteria and can contribute to the efflux of a wide variety of antibacterial substrates microbiologyresearch.orgnih.gov. Studies have investigated the efflux of cefamandole in Escherichia coli strains researchgate.net. Efflux pumps, along with changes in membrane permeability, can contribute to resistance by decreasing the intracellular concentration of the antibiotic patsnap.com.
Reduced Outer Membrane Permeability to Cefamandole
Reduced outer membrane permeability is a significant mechanism of resistance in Gram-negative bacteria, affecting the influx of hydrophilic antibiotics like cefamandole. patsnap.comresearchgate.netmdpi.com The outer membrane acts as a barrier, and its permeability is largely controlled by porin channels. researchgate.netmdpi.comoup.com Alterations or loss of these porins can decrease the entry of antibiotics into the bacterial cell, contributing to resistance. researchgate.netmdpi.comoup.com Studies have demonstrated quantitative influx rates for various antibiotics, including cefamandole, through outer membrane porins. mdpi.com For instance, mutations affecting porins like OmpC and OmpF in Escherichia coli can lead to increased resistance to beta-lactam antibiotics, including cefamandole. oup.com While reduced outer membrane permeability can confer resistance, it may also incur a fitness cost to the bacteria, such as decreased nutrient uptake. oup.com Bacteria may evolve compensatory mechanisms, such as upregulating alternative porins, to mitigate these fitness costs. oup.com
Genetic Basis of Cefamandole Resistance
The genetic basis of antibiotic resistance in bacteria is multifaceted, involving both chromosomal mutations and mobile genetic elements. researchgate.netfrontiersin.orgcambridge.org Resistance to cefamandole can be linked to specific genetic determinants that enable bacteria to evade the drug's effects. frontiersin.org
Identification and Characterization of Resistance Genes
Identification and characterization of resistance genes are crucial for understanding and combating antibiotic resistance. Resistance to cefamandole can be mediated by genes encoding β-lactamases, which inactivate the antibiotic through hydrolysis. patsnap.comnih.govoup.com Studies have investigated the relationship between β-lactamase production and cefamandole resistance, noting that enhanced production or changes in the types of β-lactamases can lead to resistance. nih.gov For example, resistance in some Enterobacter species has been associated with inducible β-lactamase activity. nih.govoup.com Genetic methods, such as PCR and whole-genome sequencing, are employed to detect and characterize these resistance genes. jmicrobiol.or.krfrontiersin.orgupol.cz
Plasmid-Mediated Resistance to Cefamandole
Plasmid-mediated resistance plays a significant role in the dissemination of antibiotic resistance genes, including those conferring resistance to cefamandole. frontiersin.orgfrontiersin.orgoup.comfrontiersin.orgnih.gov Plasmids are mobile genetic elements that can transfer resistance genes between bacterial cells through processes like conjugation. frontiersin.orgoup.comnih.gov Studies have demonstrated plasmid-mediated cross-resistance between cefamandole and other beta-lactam antibiotics like ampicillin and mecillinam (B1665348) in Salmonella species. oup.com The co-transfer of resistance to these antibiotics suggests that the responsible gene determinants may be located on the same plasmid. oup.com Plasmid-mediated β-lactamases are frequently implicated in resistance to cephalosporins. frontiersin.orgoup.comnih.gov Research has shown that the presence of R-plasmids encoding β-lactamases capable of hydrolyzing cefamandole can reduce its therapeutic efficacy in experimental settings. oup.com Various plasmid replicon types have been identified in Enterobacterales, carrying cephalosporin resistance genes. frontiersin.orgnih.gov
In Vitro Studies on Synergy and Antagonism of Cefamandole with Other Antimicrobials
In vitro studies investigating the interactions between cefamandole and other antimicrobial agents are important for identifying potentially beneficial or detrimental combinations. Synergy occurs when the combined effect of two antibiotics is greater than the sum of their individual effects, while antagonism occurs when the effect of the combination is less than that of the most active drug alone. researchgate.net
Studies have explored the synergistic activity of cefamandole in combination with aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) against various bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. oup.comnih.gov Synergistic or partially synergistic bactericidal effects have been observed in vitro with cefamandole-aminoglycoside combinations against a notable percentage of tested isolates. oup.comnih.gov For instance, one study reported synergistic or partially synergistic bactericidal effects against 60% of S. aureus, 96% of E. coli, and 76% of K. pneumoniae isolates when combined with tobramycin. nih.gov Another study noted partial synergy between cefamandole and gentamicin or amikacin (B45834) against certain isolates. oup.com Antagonism with aminoglycosides has generally not been observed in these studies. oup.comnih.gov
Interactions between cefamandole and other classes of antibiotics, such as erythromycin (B1671065), have also been investigated in vitro. Antagonism by erythromycin of the bactericidal action of cefamandole has been reported against certain respiratory pathogens like Staphylococcus aureus and Haemophilus influenzae. researchgate.net The frequency of antagonism and synergy observed in these studies was associated with the range of bacteriostatic action of erythromycin against the tested bacteria. researchgate.net
Surveillance of Cefamandole Resistance in Non-Clinical Bacterial Populations (e.g., environmental isolates, animal isolates)
Surveillance of antibiotic resistance in non-clinical bacterial populations, such as those found in the environment and animals, is crucial for understanding the broader epidemiology of resistance and its potential transmission to humans. nih.govwho.intfrontiersin.org While surveillance efforts often focus on clinical pathogens, there is growing recognition of the role of non-clinical settings as reservoirs of resistance genes. nih.govfrontiersin.org
Studies have investigated the prevalence of antibiotic resistance, including resistance to cephalosporins, in bacteria isolated from animals and the environment. frontiersin.orgfrontiersin.orgwho.intscience-line.com For example, surveillance in livestock has identified the presence of extended-spectrum β-lactamase (ESBL) and plasmid-mediated AmpC β-lactamase genes, which confer resistance to extended-spectrum cephalosporins, including cefamandole. frontiersin.org These resistance genes are often located on plasmids, facilitating their spread among bacterial populations in animals and potentially to humans. frontiersin.orgfrontiersin.org
Research on Escherichia coli isolates from sources like farm waste and broiler chickens has revealed the presence of various cephalosporin resistance genes, some of which are also prevalent in human clinical isolates. jmicrobiol.or.krfrontiersin.org This highlights the potential for the environment and animals to serve as sources of resistance determinants that can impact human health. frontiersin.org Surveillance in environmental settings, such as water and sediment, has also detected antibiotic-resistant bacteria, including Salmonella species resistant to various antibiotics. science-line.com The presence of resistance genes in these non-clinical settings underscores the interconnectedness of resistance across different ecosystems, emphasizing the importance of a "One Health" approach to surveillance and control. who.intadmin.ch
Analytical and Bioanalytical Methodologies for Cefamandole Research
Chromatographic Techniques for Cefamandole (B1668816) Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are widely used for the separation and analysis of cefamandole, offering selectivity and sensitivity. researchgate.netmontclair.edu
High-Performance Liquid Chromatography (HPLC) Methods for Cefamandole Quantification
HPLC is a frequently applied technique for the determination of cephalosporins, including cefamandole, in various samples. researchgate.netoup.comasm.orgnih.gov It provides selectivity, accuracy, and ease of use. researchgate.net Reverse-phase HPLC is particularly suited for the analysis of cephalosporins due to their chemical structure, which includes aromatic moieties, a cyclic structure, and an ionizable functional group. oup.com
HPLC methods have been developed for the quantitative determination of cefamandole and its prodrug, cefamandole nafate, in reconstituted solutions and biological fluids like plasma and urine. popline.orgresearchgate.net These methods often involve reverse-phase columns, such as C18 or C8, and mobile phases typically consisting of mixtures of water or buffer solutions with organic solvents like methanol (B129727) or acetonitrile (B52724). oup.comasm.orgnih.govpopline.orgresearchgate.netsum.edu.pl UV detection is commonly employed, often at wavelengths around 254 nm or 280 nm, where cefamandole exhibits absorbance. oup.comsum.edu.plresearchgate.net
One HPLC method for determining cefamandole nafate in aqueous solutions utilized a LiChrospher RP-18 column with a mobile phase of acetonitrile and triethylamine (B128534) adjusted to pH 2.5, with UV detection at 254 nm. sum.edu.pl This method was found to be selective for cefamandole nafate in the presence of its degradation products and an internal standard (salicylic acid). sum.edu.pl Another method for simultaneous determination of cefamandole and cefamandole nafate in plasma and urine used a column switching technique with a C18 precolumn and a C8 analytical column, detected by UV. researchgate.net This method demonstrated good precision and sensitivity with a detection limit of 0.5 µg/ml. researchgate.net
HPLC-UV methods have also been developed for the analysis of multiple cephalosporins, including cefamandole, in plasma, utilizing a C-18 reverse-phase column and a mobile phase of sodium acetate (B1210297) and acetonitrile-methanol. asm.orgnih.gov These methods showed excellent linearity and detection limits ranging from 0.2 to 1.0 µg/ml for the analyzed drugs. nih.gov
Here is a summary of some reported HPLC conditions for cefamandole analysis:
| Matrix | Column Type | Mobile Phase | Detection Wavelength (nm) | Key Findings |
| Aqueous Solutions | RP-18 | Acetonitrile + Triethylamine (pH 2.5 with phosphoric acid) | 254 | Selective for cefamandole nafate in presence of degradation products. sum.edu.pl |
| Plasma and Urine | C18 (pre) + C8 | Methanol + Tetrabutylammonium bromide (45:55, v/v) | UV | Simultaneous determination of cefamandole and cefamandole nafate; detection limit 0.5 µg/ml. researchgate.net |
| Serum | C18 or RCM-Z C18 | 0.1 M Sodium Phosphate + Acetonitrile (83:17) at pH 6.0 | UV | Sensitive for low serum levels; 10-fold more sensitive than microbiological assay. tandfonline.com |
| Plasma | C-18 | 0.01 M Sodium Acetate + Acetonitrile-Methanol (various percentages) | UV | Analysis of multiple cephalosporins including cefamandole; detection limits 0.2-1.0 µg/ml. nih.gov |
| Rubber Closures & Drug | Not specified | Method established to quantitatively analyze antioxidants and sulfides | Not specified | Used to analyze components in rubber closures and drug powder of cefamandole nafate. benthamdirect.com |
Capillary Electrophoresis (CE) for Cefamandole and Cephalosporin (B10832234) Analysis
Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), has been applied to the analysis of cephalosporins, offering high separation efficiency and low sample and reagent consumption compared to HPLC. montclair.edunih.gov CE methods have been developed for the separation and identification of multiple cephalosporins, including cefamandole nafate. montclair.edu
MEKC, which utilizes a pseudostationary phase created by micelles (e.g., from sodium dodecyl sulfate, SDS) in the running buffer, is suitable for separating both neutral and ionic compounds. montclair.edunih.gov A MEKC method employing sodium borate (B1201080) buffer and SDS with UV detection was used to resolve a mixture of five cephalosporins, including cefamandole nafate. montclair.edu CE has been successfully applied to the analysis of cephalosporins in various matrices, including pharmaceutical formulations and biological samples. nih.gov
Spectroscopic Methods in Cefamandole Characterization
Spectroscopic techniques provide valuable information about the structure, concentration, and interactions of cefamandole.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Cefamandole and its Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds, including pharmaceuticals and their metabolites. Both ¹H NMR and ¹³C NMR can provide detailed structural information. nih.govembrapa.br While the search results did not provide specific detailed NMR data or spectra for cefamandole or its metabolites in the context of analytical methods for quantification or characterization, NMR is generally used in drug research for confirming chemical structures and studying metabolic transformations. nih.gov The PubChem entry for cefamandole includes information about predicted NMR spectra, indicating its relevance in structural characterization. wikidata.org
Mass Spectrometry (MS) for Cefamandole Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of compounds based on their mass-to-charge ratio. MS is often coupled with chromatographic techniques like HPLC (HPLC-MS) to provide enhanced separation and detection capabilities. thermofisher.com
HPLC-MS methods have been developed for the analysis of various compounds, and cefamandole has been listed as an antibiotic with relevant MS properties, including its monoisotopic mass. thermofisher.com GC-MS methods have also been applied in studies related to cefamandole nafate, specifically for the qualitative and quantitative analysis of organic components in rubber closures and their potential migration into the drug product. benthamdirect.comresearchgate.net These studies utilized GC-MS in full scan and SIM (Selected Ion Monitoring) modes for identification and quantification. researchgate.net
While specific detailed research findings on using MS solely for cefamandole identification and quantification in biological fluids were not extensively detailed in the provided snippets, MS-based methods, particularly LC-MS/MS, are increasingly used for the quantification of antibiotics, including cephalosporins, in biological matrices due to their sensitivity and specificity. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Cefamandole Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and widely available technique used for the quantitative analysis of drugs that absorb UV or visible light. iajps.com Cefamandole contains chromophores (light-absorbing groups) in its structure, allowing for its detection and quantification using UV-Vis spectroscopy. researchgate.net
UV-Vis spectroscopy is commonly used as a detection method in HPLC and CE methods for cefamandole analysis, typically at wavelengths ranging from 210 nm to 280 nm, depending on the specific method and matrix. montclair.eduoup.comasm.orgnih.govresearchgate.netsum.edu.plnih.gov
Beyond its use as a detector in chromatographic and electrophoretic methods, UV-Vis spectroscopy has been employed to study the interaction characteristics of cefamandole with proteins like bovine serum albumin (BSA). researchgate.netnih.govtandfonline.com These studies utilize changes in the UV-Vis spectra to understand binding events. For instance, the interaction of cefamandole with BSA was studied by fluorescence quenching in combination with UV-Vis spectroscopy, observing an absorption peak around 280 nm related to aromatic amino acids in BSA, which can be affected by drug binding. researchgate.netnih.gov
UV-Vis spectrophotometric methods have also been described for the determination of cephalosporins, including cefamandole nafate, in pharmaceutical formulations, sometimes involving reactions that produce colored products measurable in the visible range. sciepub.comnih.gov One such method involved a reaction with molybdophosphoric acid, measuring absorbance at 810 nm. sciepub.com
Development and Validation of Bioanalytical Methods for Cefamandole in Research Matrices (e.g., animal serum, urine, tissues)
Bioanalytical methods are essential for measuring drug concentrations in biological samples. The validation of these methods is critical to ensure the reliability and reproducibility of the data generated in support of research studies, including nonclinical toxicokinetic and pharmacokinetic studies, and clinical trials. europa.euich.orgau.dkeuropa.eu Guidelines from regulatory bodies like the European Medicines Agency (EMA) and the ICH provide recommendations for the validation of bioanalytical methods, covering aspects such as selectivity, sensitivity, accuracy, precision, recovery, and stability. europa.euich.orgeuropa.eu
Liquid chromatography (LC), often coupled with mass spectrometry (MS), is a widely used technique for the quantitative determination of drugs and their metabolites in biological matrices such as blood, serum, plasma, and urine. au.dkwho.int High-performance liquid chromatography (HPLC) systems with various detectors have been employed for the analysis of cephalosporins, including cefamandole, in biological fluids. researchgate.netpsu.edu
One study describes an HPLC assay for quantifying cefamandole in serum, urine, and dialysis fluid from patients with renal impairment. This method involved deproteinizing serum samples with acetonitrile and then extracting the analyte. psu.edu The mobile phase used was a mixture of acetonitrile and water with phosphoric acid, sodium sulfate, and triethylamine, adjusted to pH 6.0. psu.edu At a flow rate of 1.1 mL/min, the retention time for cefamandole was approximately 12.0 minutes. psu.edu Analytical performance was assessed by analyzing samples with known cefamandole concentrations (0.5, 5.0, and 15.0 mg/L in serum; 1.0, 5.0, and 15.0 mg/L in used dialysis fluid; and 5.0, 15.0, and 30.0 mg/L in diluted urine) to determine intra- and inter-assay reproducibility and storage stability. psu.edu
The stability of cefamandole in serum can be a critical factor in bioanalytical method development. One report highlighted difficulties encountered in the assay of cefamandole during a pharmacokinetic study, where the standard material, assumed to be the sodium salt, exhibited a surprisingly short half-life of only 36 minutes at room temperature in serum, compared to published data showing a serum half-life exceeding 6 hours. oup.com This discrepancy was attributed to the standard material likely being cefamandole nafate, which is chromatographically indistinguishable from cefamandole and shows an identical breakdown profile. oup.com This emphasizes the importance of verifying the purity and stability of standard materials used in bioanalytical methods.
Deuterium-labeled analogs of cefamandole, such as Cefamandole Impurity 25-D5, are commonly utilized as internal standards in analytical and pharmacokinetic research. veeprho.com These stable isotope-labeled compounds enhance the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of cefamandole in biological samples. veeprho.com
Cefamandole has been shown to diffuse readily from serum into soft tissue interstitial fluid in animal studies. nih.gov Concentrations of the antibiotic were found to be higher in bile and urine throughout the study period compared to the levels necessary to inhibit susceptible bacteria in these fluids. nih.gov
Electrochemical and Sensor-Based Detection Methods for Cefamandole
Electrochemical methods offer potential advantages for antibiotic detection, including miniaturization capability, rapid analysis time, and high sensitivity. mdpi.com Various electrochemical strategies have been explored for the detection of antibiotics, including voltammetry (such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry), which is the most frequent technique used. mdpi.commdpi.com
Polarographic assays for cefamandole sodium and its formyl ester, cefamandole nafate, have been described. nih.gov Controlled potential coulometry has been used as an absolute method for assigning the purity of these compounds without requiring a reference material. nih.gov These electrochemical assays demonstrated better precision, accuracy, and selectivity compared to microbiological and automated iodometric assays. nih.gov
Sensor-based detection methods, including biosensors, have also been developed for cephalosporins. mdpi.comnih.govscielo.br A microbial sensor based on a protein-engineered beta-lactamase immobilized on agar (B569324) membranes attached to a pH electrode was developed for the detection of new-generation cephalosporins, including cefamandole. nih.gov This biosensor detected cefamandole in the concentration range of 0.4-4 mM with response times between 3.5 and 11 minutes and remained stable for at least 7 days. nih.gov The detection principle was based on monitoring pH changes resulting from the enzymatic degradation of the cephalosporin. nih.gov
Electrochemical biosensors can utilize different biorecognition molecules such as molecularly imprinted polymers (MIPs), antibodies, nucleic acids, aptamers, and enzymes for selective binding and detection of analytes. mdpi.com Amperometric, potentiometric, coulometric, and impedimetric methods can be employed in electrochemical biosensors. mdpi.com
Purity Profiling and Impurity Analysis of Cefamandole in Research Samples
Ensuring the purity of cefamandole is essential for research studies and pharmaceutical quality control. Analytical methods are employed to identify and quantify impurities present in cefamandole samples. oalib.com
Liquid chromatography, particularly HPLC, is a common technique for purity profiling and impurity analysis of cephalosporins. oup.comresearchgate.net A reverse-phase liquid chromatographic method has been developed for the qualitative and quantitative analysis of several cephalosporin compounds, including cefamandole nafate and cefamandole sodium, in raw material and dosage form samples. oup.com This method was also suitable for investigating related compounds and other impurities. oup.com
Studies focusing on cefamandole nafate have utilized reversed-phase HPLC (RP-HPLC) and high-performance size exclusion chromatography (HPSEC) to separate unknown and polymerized impurities. researchgate.net Liquid chromatography-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) has been applied to characterize the structures of these impurities. researchgate.net Research has identified various unknown impurities in cefamandole nafate, including polymerized impurities, and elucidated their structures based on high-resolution mass spectrometry data, UV spectra, and stress testing. researchgate.net The degradation of cefamandole nafate can lead to the formation of a series of degradation impurities, and cefamandole acid, a principal component, also produces similar degradation impurities. researchgate.net Understanding the formation mechanisms of these degradation impurities can inform improvements in manufacturing processes and storage conditions to minimize impurity content. researchgate.net
The stability of cefamandole nafate in aqueous solutions has been studied using HPLC with UV detection. sum.edu.pl The degradation of cefamandole nafate was found to be a first-order reaction dependent on substrate concentration, influenced by general and specific acid-base catalysis. sum.edu.pl
The purity of standard materials used in assays is critically important, as highlighted by the issue with the cefamandole standard material discussed earlier, which was found to be cefamandole nafate rather than the expected sodium salt. oup.com This underscores the necessity of specific methodologies and careful characterization of reference standards in pharmacokinetic and other research studies. oup.com
Structure Activity Relationship Sar and Medicinal Chemistry of Cefamandole
Identification of Key Pharmacophores in Cefamandole (B1668816)
Cefamandole's antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) drugbank.comnih.gov. The core structural elements, or pharmacophores, responsible for this activity are the β-lactam ring and the dihydrothiazine ring system, characteristic of all cephalosporins wikipedia.org. The integrity of the β-lactam ring is essential for its interaction with the active site of PBPs nih.gov.
Specific to cefamandole are the side chains attached to this core structure: a (R)-mandelamido group at the C7 position and a (((1-methyl-1H-tetrazol-5-yl)thio)methyl) group at the C3 position nih.gov. The (R)-mandelamido group at C7 is an acyl side chain that plays a significant role in determining the antimicrobial spectrum and influencing the affinity for PBPs oncohemakey.com. The presence of a hydroxyl group at the α-carbon of this acyl side chain is a characteristic modification found in second-generation cephalosporins like cefamandole, contributing to enhanced activity against certain Gram-negative bacteria oncohemakey.com. The N-methylthiotetrazole (NMTT) group at the C3 position influences pharmacokinetic properties and can also impact binding affinity to some extent oncohemakey.comwikipedia.org.
Influence of Cefamandole Side Chain Modifications on PBP Binding Affinity
The affinity of cephalosporins for specific PBPs is a key determinant of their antibacterial spectrum and potency oncohemakey.comstonybrookmedicine.edu. Different bacterial species possess varying sets of PBPs, and the differential binding affinities of cephalosporins to these PBPs contribute to their selective activity oncohemakey.comstonybrookmedicine.edu.
Impact of Cefamandole Structural Variations on β-Lactamase Stability
Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the critical β-lactam ring, rendering the antibiotic inactive wikipedia.org. The stability of a cephalosporin (B10832234) to hydrolysis by various β-lactamases is a crucial aspect of its clinical utility nih.gov.
Cefamandole's stability against β-lactamases varies depending on the specific enzyme. Studies have investigated the stability of cefamandole with respect to β-lactamases produced by different bacteria, including Enterobacter and other members of the Enterobacteriaceae nih.gov. Cefamandole was found to be stable against the β-lactamases of Enterobacter and some other Enterobacteriaceae nih.gov. However, its stability can be compromised by other types of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) wikipedia.org. The presence of certain structural features can confer increased resistance to β-lactamase hydrolysis wikipedia.org. For instance, the introduction of an α-iminomethoxy group to the C7 side chain in some second-generation cephalosporins (though not present in cefamandole) has been shown to increase resistance to β-lactamases due to stereochemical hindrance wikipedia.org. The NMTT group at the C3 position can also influence the molecule's susceptibility to enzymatic hydrolysis, although its primary impact is often related to pharmacokinetics and potential toxicity upon cleavage wikipedia.org.
A study comparing the stability of cefamandole to other cephalosporins like cephalothin (B1668815), cefazolin (B47455), and cephalexin (B21000) indicated that cefamandole demonstrated stability against the β-lactamases of Enterobacter and certain other Enterobacteriaceae nih.gov.
Design and Synthesis of Cefamandole Analogs with Improved In Vitro Antimicrobial Properties
The design and synthesis of cephalosporin analogs, including those based on the cefamandole structure, aim to improve their antimicrobial spectrum, potency, pharmacokinetic properties, and stability against resistance mechanisms like β-lactamases oncohemakey.comnih.gov. Medicinal chemistry efforts involve modifying the side chains at the C7 and C3 positions of the cephalosporin nucleus oncohemakey.comwikipedia.org.
Modifications at the C7 position typically focus on enhancing the breadth of the antimicrobial spectrum and improving affinity for essential PBPs oncohemakey.comwikipedia.org. Alterations to the α-carbon of the acyl side chain, as seen in the development of second-generation cephalosporins like cefamandole with the addition of a hydroxyl group, have led to enhanced Gram-negative potency due to improved β-lactamase stability oncohemakey.com.
Modifications at the C3 position often influence pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, but can also impact antibacterial activity and PBP binding oncohemakey.comwikipedia.org. For example, the introduction of a quaternary ammonium (B1175870) group at the C3 position has been shown to enhance permeability into Gram-negative bacteria, leading to improved antibacterial activity researchgate.net.
While the provided search results discuss the general strategies for designing and synthesizing cephalosporin analogs and the impact of side chain modifications on activity and stability oncohemakey.comnih.govresearchgate.netchemmethod.comx-mol.net, specific detailed examples of the design and synthesis of cefamandole analogs with demonstrably improved in vitro antimicrobial properties were not prominently featured. However, the principles of modifying the C7 and C3 side chains to modulate activity and stability are directly applicable to the cefamandole scaffold. The synthesis of novel 1-oxacephem analogs, which are structurally related to cephalosporins, has shown that such modifications can lead to compounds with enhanced antibacterial potency against various bacterial strains in vitro researchgate.net.
Computational Chemistry Approaches in Cefamandole SAR Studies (e.g., QSAR, molecular modeling, molecular dynamics simulations)
Computational chemistry techniques, such as Quantitative Structure-Activity Relationship (QSAR), molecular modeling, and molecular dynamics simulations, are valuable tools in drug discovery and medicinal chemistry, including the study of β-lactam antibiotics like cefamandole researchgate.netkallipos.grmdpi.comrjeid.comethz.chnih.gov. These methods can help to:
Elucidate the relationship between chemical structure and biological activity (SAR/QSAR) mdpi.comnih.gov.
Predict the binding affinity of molecules to their targets, such as PBPs researchgate.netnih.gov.
Understand the interactions between the antibiotic and bacterial enzymes like β-lactamases researchgate.net.
Guide the design of new analogs with improved properties rjeid.comnih.gov.
QSAR studies utilize statistical methods to build predictive models of biological activity based on molecular descriptors mdpi.comnih.gov. By analyzing the structural features of a series of compounds and their corresponding biological activities, QSAR models can identify key molecular properties that contribute to activity and predict the activity of new, untested compounds mdpi.comnih.gov.
Molecular modeling and molecular dynamics simulations provide insights into the three-dimensional structure of molecules and their dynamic behavior, as well as their interactions with biological targets at an atomic level researchgate.netkallipos.grrjeid.com. These techniques can be used to dock antibiotic molecules into the active sites of PBPs or β-lactamases to study binding modes, interaction energies, and conformational changes researchgate.netrjeid.com. Molecular dynamics simulations can further explore the stability of these complexes over time researchgate.netethz.ch.
While the provided search results highlight the general application of these computational methods in drug discovery and SAR studies of antibiotics and other drug classes researchgate.netkallipos.grmdpi.comrjeid.comethz.chnih.govresearchgate.net, specific detailed examples of computational chemistry studies focused solely on cefamandole SAR were not extensively found. However, the principles and methodologies described are directly applicable to studying cefamandole and its interactions with bacterial targets and enzymes. For instance, molecular docking and molecular dynamics simulations have been used to predict the binding affinity of antibiotic derivatives to bacterial enzymes and to establish SARs researchgate.net. QSAR analysis has also been utilized to reveal the molecular basis of the antibacterial activity of cephalosporins against Staphylococcus aureus researchgate.net.
Environmental Dynamics and Ecotoxicological Research of Cefamandole
Occurrence and Persistence of Cefamandole (B1668816) in Environmental Compartments (e.g., soil, water)
The occurrence of pharmaceuticals, including antibiotics, in various environmental matrices such as surface water, groundwater, soil, and sediment has been widely reported. dokumen.pubmdpi.com Wastewater treatment plants are considered a major route for human pharmaceuticals to enter the environment. up.pt While conventional wastewater treatment processes may remove a significant percentage of some pharmaceuticals, others, or their bioactive metabolites, can persist and be discharged into receiving waters. nih.goviatp.org
Specific data on the occurrence and persistence of cefamandole in environmental compartments is less extensively documented compared to some other, more widely used or persistent antibiotics like tetracyclines or fluoroquinolones. mdpi.com However, cephalosporins in general have been detected in environmental samples. researchgate.netnih.govmdpi.com One study detected cefamandole, among other cephalosporins, in snow deposition near a bay in North China, albeit at low concentrations (less than 1 ng/L), indicating atmospheric transport as a potential pathway for its distribution. mdpi.com The persistence of antibiotics in the environment is influenced by factors such as their chemical structure, the environmental matrix (soil, water, sediment), temperature, pH, and microbial activity. nih.govmdpi.com
Microbial Degradation Pathways of Cefamandole in the Environment
Microbial degradation is a significant process in the removal of antibiotics from the environment, occurring in soil, water, and sewage treatment facilities. nih.gov The effectiveness of biodegradation is dependent on the chemical nature of the pharmaceutical compound and is influenced by environmental factors such as temperature, pH, and oxygen concentration. nih.govmdpi.com
While general principles of antibiotic biodegradation apply to cephalosporins, specific detailed microbial degradation pathways for cefamandole in the environment are not as extensively detailed in the provided search results as for some other antibiotic classes like sulfonamides or amoxicillin. nih.gov However, the beta-lactam ring structure common to cephalosporins is known to be susceptible to enzymatic hydrolysis by beta-lactamase enzymes produced by various microorganisms. This hydrolysis is a primary mechanism of microbial inactivation and degradation for many beta-lactam antibiotics. The breakdown products can be less active or inactive, but sometimes transformation products can retain biological activity or even be more toxic than the parent compound. researchgate.netresearchgate.net
Photodegradation and Other Abiotic Transformation Processes of Cefamandole
Abiotic processes, such as photolysis and hydrolysis, also contribute to the transformation and degradation of antibiotics in the environment. nih.govmdpi.com Photolysis, the degradation of a compound upon absorption of light energy, is a significant mechanism in the breakdown of some antibiotics, particularly in aquatic environments exposed to sunlight. nih.govmdpi.com Hydrolysis, a chemical reaction with water, can also lead to the breakdown of susceptible functional groups within the antibiotic molecule. mdpi.com
The rate and extent of abiotic degradation are influenced by factors such as pH, temperature, and the presence of photosensitizers in the environment. nih.govmdpi.com For cephalosporins, the beta-lactam ring can be susceptible to hydrolysis, particularly under certain pH conditions. mdpi.com While the search results highlight the importance of photolysis and hydrolysis for antibiotic degradation in general, specific rates or pathways for cefamandole were not prominently featured. However, it is noted that employing high temperature and light can accelerate the degradation rates of tested cephalosporins. nih.gov
Ecotoxicological Effects of Cefamandole on Aquatic and Terrestrial Organisms (non-human)
Pharmaceuticals, including antibiotics, are designed to be biologically active at low concentrations and can pose an ecotoxicological threat to non-target organisms in the environment. up.ptnih.govresearchgate.net Aquatic organisms are particularly vulnerable due to continuous exposure through contaminated water. up.ptiatp.org Ecotoxicological effects can range from acute toxicity to more subtle chronic effects, including behavioral changes and disruption of physiological processes. up.ptresearchgate.netiatp.org
While the provided search results discuss the ecotoxicological effects of pharmaceuticals and cephalosporins as a class on aquatic and terrestrial organisms, specific detailed studies focusing solely on the ecotoxicological effects of cefamandole were not extensively found. General concerns regarding cephalosporins include their potential to exert selective pressure for antibiotic resistance in environmental microbial communities and possible deleterious effects on non-target organisms due to their broad spectrum of activity. researchgate.netnih.govuni-due.de Studies on other pharmaceuticals have shown effects such as impaired photosynthetic efficiency in microalgae, changes in microbial communities, and behavioral alterations in aquatic organisms. researchgate.netresearchgate.net The potential for ecotoxicological effects necessitates assessment of antibiotic concentrations in different environmental compartments. researchgate.net
Biotransformation and Bioaccumulation of Cefamandole in Environmental Food Chains (non-human)
Biotransformation and bioaccumulation are processes by which chemicals are taken up and accumulated by organisms, potentially leading to increased concentrations at higher trophic levels in food chains, a process known as biomagnification. tutorchase.comepa.govepa.gov Bioaccumulation refers to the uptake and build-up of substances in an organism faster than they can be broken down or excreted. tutorchase.comepa.gov
Advanced Research Topics and Future Directions in Cefamandole Studies
Cefamandole (B1668816) as a Chemical Probe for β-Lactamase Inhibition Mechanisms
Cefamandole's interaction with β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics, makes it a valuable tool for studying their inhibition mechanisms. β-lactamases inactivate antibiotics like cefamandole by hydrolyzing the β-lactam ring. asm.org However, the efficiency of this hydrolysis can vary significantly between different β-lactamases and β-lactam antibiotics.
Researchers utilize cefamandole to explore the structure-activity relationships of these enzymes. By observing how modifications in the β-lactamase structure affect their ability to inactivate cefamandole, scientists can gain a deeper understanding of the catalytic process. This knowledge is crucial for designing new β-lactamase inhibitors that can restore the efficacy of existing antibiotics. asm.org
Fluorescent probes incorporating a cephalosporin (B10832234) structure are being developed to detect β-lactamase activity. researchgate.net When the β-lactam ring of the probe is opened by the enzyme, a fluorescent signal is produced, allowing for sensitive detection of β-lactamase. researchgate.net This technology has applications in diagnosing infections caused by β-lactamase-producing bacteria and in screening for new inhibitor compounds. researchgate.net
Application of Cefamandole in Studying Bacterial Cell Wall Biology
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial survival. umu.se Cefamandole, like other β-lactam antibiotics, disrupts the synthesis of this wall, leading to bacterial cell death. humanitas.netlibretexts.org Specifically, it inhibits transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are responsible for cross-linking the peptidoglycan chains. humanitas.netlibretexts.orgnih.gov
This mechanism of action makes cefamandole a useful tool for investigating the intricacies of bacterial cell wall biology. caymanchem.com For instance, by exposing bacteria to cefamandole, researchers can induce morphological changes, such as cell elongation, which can be observed using techniques like flow cytometry. researchgate.net This allows for the study of the effects of the antibiotic on bacterial populations and can help differentiate between antibiotics targeting different enzymes in the cell wall synthesis pathway. researchgate.net
Furthermore, studying how bacteria develop resistance to cefamandole provides insights into the adaptability of their cell wall synthesis machinery. This can reveal novel regulatory mechanisms and potential new targets for antimicrobial drugs.
Development of Novel Cefamandole Conjugates for Targeted Delivery (focus on chemical/delivery system research)
To enhance its efficacy and overcome resistance, researchers are exploring the development of novel cefamandole conjugates. This involves chemically linking cefamandole to other molecules to create hybrid compounds with improved properties.
One strategy is to create antibiotic-antibiotic hybrids, combining cefamandole with another antimicrobial agent. The goal is to achieve a synergistic effect, where the combined activity is greater than the sum of the individual components. researchgate.net Another approach involves conjugating cefamandole to molecules that can target specific bacterial cells or tissues. For example, bisphosphonates, which bind to bone, have been explored as a way to deliver antibiotics directly to the site of bone infections like osteomyelitis. nih.gov
The design of the linker connecting cefamandole to the other molecule is a critical aspect of this research. The linker must be stable enough to deliver the conjugate to its target but also allow for the release of the active cefamandole molecule. researchgate.net Various delivery systems, such as nanoparticles and polyurethane-based matrices, are also being investigated to control the release of cefamandole and its conjugates. doi.org For example, cefamandole nafate has been loaded into nanostructured composite systems to achieve long-term drug release. doi.org
Chemoinformatic and Big Data Approaches in Cefamandole Research
Chemoinformatics and big data analytics are increasingly being applied to cefamandole research to analyze large datasets and guide the discovery of new drugs. researchgate.net These computational approaches can be used to predict the activity of cefamandole derivatives, identify potential resistance mechanisms, and analyze structure-activity relationships. frontiersin.orgnih.gov
Databases containing information on the chemical structures, biological activities, and other properties of antimicrobial compounds are valuable resources for this research. nih.govscienceopen.com By applying machine learning algorithms to these datasets, researchers can build predictive models to screen virtual libraries of compounds for potential new antibiotics or β-lactamase inhibitors. nih.gov
For example, chemoinformatic tools can be used to compare the structure of cefamandole to other molecules in large drug databases to identify compounds with similar properties that might also be effective or contribute to cross-reactivity. ens.fr This can help in understanding the broader implications of cefamandole use and in the rational design of new antimicrobial agents.
Challenges and Opportunities in Overcoming Cefamandole Resistance in In Vitro Settings
The emergence of bacterial resistance to cefamandole presents a significant challenge. nih.govresearchgate.net One of the primary mechanisms of resistance is the production of β-lactamases, which inactivate the antibiotic. asm.orgnih.gov Bacteria can also develop resistance through modifications of the drug's target site (PBPs), reduced permeability of the cell membrane, or active efflux of the drug from the cell. mdpi.com
In vitro studies are crucial for understanding these resistance mechanisms and for developing strategies to overcome them. nih.gov Standard antibiotic susceptibility testing is often conducted in ideal growth media, which may not accurately reflect the conditions in the human body. mdpi.com Therefore, researchers are developing more sophisticated in vitro models that incorporate host factors to better mimic the in vivo environment. mdpi.com
Opportunities for overcoming resistance include the development of new β-lactamase inhibitors that can be co-administered with cefamandole to protect it from inactivation. asm.orgqpexbio.com Another approach is the design of cefamandole derivatives that are less susceptible to existing resistance mechanisms. acs.org Furthermore, non-antibiotic therapies that target bacterial virulence or resistance mechanisms are being explored as potential adjunctive treatments. frontiersin.org
Prospects for Cefamandole Derivatives in New Antimicrobial Strategies
The development of cefamandole derivatives holds promise for new antimicrobial strategies. By modifying the chemical structure of cefamandole, it may be possible to create new compounds with enhanced activity, a broader spectrum, or improved resistance profiles. wright.edumdpi.com
One area of focus is the synthesis of hybrid molecules that combine the cefamandole scaffold with other pharmacophores. researchgate.net For example, incorporating a tetrazole ring, which is present in cefamandole, into other molecular structures has been shown to increase antimicrobial activity in some cases. researchgate.net
Combinatorial chemistry allows for the rapid synthesis of large libraries of cefamandole derivatives, which can then be screened for their antimicrobial activity. wright.edu This approach, combined with computational modeling and a deeper understanding of bacterial resistance mechanisms, can accelerate the discovery of new and effective antimicrobial agents. frontiersin.org The goal is to develop next-generation cephalosporins that can overcome the challenges of antibiotic resistance and provide effective treatment for bacterial infections. acs.org
Q & A
Q. How does cefamandole exert its bactericidal effects at the molecular level, and what experimental methods validate its mechanism of action?
Cefamandole binds to penicillin-binding proteins (PBPs) on bacterial cell walls, disrupting peptidoglycan cross-linking and causing cell lysis . Methodologically, researchers assess PBP binding affinity via competitive binding assays using radiolabeled β-lactams or surface plasmon resonance (SPR). Minimum inhibitory concentration (MIC) assays against gram-positive and gram-negative strains (e.g., Staphylococcus aureus, Enterobacter) further validate efficacy . Structural insights are obtained through X-ray crystallography of cefamandole-PBP complexes .
Q. What experimental models are suitable for studying cefamandole’s pharmacokinetics (PK), and how can biphasic clearance patterns be analyzed?
The PK of cefamandole nafate (a prodrug) is characterized by biphasic plasma concentration decay due to ester hydrolysis and renal excretion . Researchers use nonlinear mixed-effects models (e.g., nlsList in R) to fit biphasic curves to time-concentration data, incorporating covariates like subject-specific covariates (e.g., renal function) . Segmented regression models (e.g., segmented.lme) identify breakpoints in log-transformed PK data to distinguish distribution and elimination phases .
Q. How can researchers quantify the hydrolysis kinetics of cefamandole nafate to its active form in vivo?
Hydrolysis kinetics are measured via high-performance liquid chromatography (HPLC) or mass spectrometry to track the conversion of cefamandole nafate to cefamandole in plasma . In vitro studies simulate physiological pH and esterase activity to calculate hydrolysis rates, while in vivo studies correlate these rates with PK parameters like AUC and half-life .
Advanced Research Questions
Q. What structural features of cefamandole confer resistance to β-lactamases, and how can these insights guide inhibitor design?
The D-mandeloyl moiety and 5-thio-1,2,3,4-tetrazole side chain reduce susceptibility to hydrolysis by β-lactamases like BlaC . X-ray crystallography of the BlaC-cefamandole Michaelis complex (1.2 Å resolution) reveals interactions between Lys73 and the β-lactam ring, informing the design of β-lactamase inhibitors . Enzyme kinetics (e.g., kcat/Km) quantify catalytic efficiency and resistance .
Q. How do statistical models resolve contradictions in cefamandole’s efficacy against oxacillin-resistant Staphylococcus aureus (ORSA)?
Population analysis profiling (PAP) measures the percent efficiency of plating (%EOP) at varying antibiotic concentrations to detect heteroresistance . Growth-delay assays and time-kill curves compare cefamandole’s activity to other cephalosporins (e.g., cefazolin), with segmented regression identifying inoculum-dependent efficacy thresholds . Mixed-effects models adjust for covariates like bacterial load and β-lactamase expression .
Q. What methodological considerations are critical when designing segmented regression models for cefamandole’s PK data with subject-specific covariates?
Segmented models (e.g., segmented.lme in R) require specifying fixed and random effects (e.g., subject-specific slopes/intercepts) and testing for covariate interactions (e.g., renal function, age) . Hypothesis testing (e.g., likelihood ratio tests) validates breakpoint significance, while bootstrapping assesses model robustness . Covariates affecting the changepoint (e.g., group or z in segmented models) must be pre-specified to avoid overfitting .
Q. How can crystallographic studies of cefamandole’s interaction with β-lactamases inform antibiotic adjuvant development?
High-resolution structures (e.g., BlaC-cefamandole acyl-intermediate at 2.0 Å) identify residues critical for substrate recognition and hydrolysis . Molecular dynamics simulations predict how modifications (e.g., methyl groups on the β-lactam ring) alter binding energy. Structure-activity relationship (SAR) studies then optimize inhibitors like avibactam for synergy with cefamandole .
Q. What clinical trial design principles ensure robust evaluation of cefamandole’s efficacy in surgical prophylaxis?
Double-blind, randomized controlled trials (RCTs) with placebo groups (e.g., 715 patients in orthopedic surgery) control for confounding variables . Primary endpoints include infection rates, stratified by surgery duration (>2 hours) and pathogen type (e.g., S. aureus). Covariate-adjusted logistic regression models quantify treatment effects while controlling for baseline risk factors .
Methodological Guidelines
- Data Analysis : Use R packages (
nlme,segmented) for PK modeling . - Structural Studies : Employ synchrotron X-ray crystallography (e.g., Brookhaven National Lab beamlines) for high-resolution enzyme-substrate complexes .
- Microbiological Assays : Combine PAP, EOP, and time-kill curves to assess heteroresistance and synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
